2-Fluoro-4-(2,2,2-trifluoroethyl)aniline
Description
2-Fluoro-4-(2,2,2-trifluoroethyl)aniline is a fluorinated aniline derivative characterized by a fluorine substituent at the 2-position and a 2,2,2-trifluoroethyl group at the 4-position of the benzene ring. This compound belongs to a class of aromatic amines with enhanced lipophilicity and metabolic stability due to the electron-withdrawing effects of fluorine and the trifluoroethyl group . The trifluoroethyl group is critical for modulating physicochemical properties, including solubility and bioavailability, which are pivotal in pharmaceutical applications .
Properties
Molecular Formula |
C8H7F4N |
|---|---|
Molecular Weight |
193.14 g/mol |
IUPAC Name |
2-fluoro-4-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H7F4N/c9-6-3-5(1-2-7(6)13)4-8(10,11)12/h1-3H,4,13H2 |
InChI Key |
FETLTTOBFUSCHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(F)(F)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2,2,2-trifluoroethyl)aniline typically involves the introduction of the fluoro and trifluoroethyl groups onto the aniline ring. One common method involves the reaction of 2-fluoroaniline with 2,2,2-trifluoroethyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of 2-Fluoro-4-(2,2,2-trifluoroethyl)aniline may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction conditions can lead to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2,2,2-trifluoroethyl)aniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amines.
Scientific Research Applications
2-Fluoro-4-(2,2,2-trifluoroethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2,2,2-trifluoroethyl)aniline is largely dependent on its interaction with specific molecular targets. The presence of the fluoro and trifluoroethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may act as an inhibitor of enzymes involved in metabolic processes or as a modulator of receptor activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following structurally related compounds share the aniline core but differ in substituents, influencing their chemical and biological behavior:
Physicochemical Properties
- Lipophilicity: The trifluoroethyl group in 2-Fluoro-4-(2,2,2-trifluoroethyl)aniline increases logP compared to non-fluorinated analogs, enhancing membrane permeability but reducing aqueous solubility .
- Basicity : Fluorine's inductive effect lowers the pKa of the aniline NH2 group (estimated pKa ~3.5–4.5), making it less basic than chloro or methyl analogs (e.g., 4-Chloro-N-(2,2,2-trifluoroethyl)aniline, pKa ~4.5–5.5) .
- Metabolic Stability : Fluorine and trifluoroethyl groups resist oxidative metabolism, prolonging half-life compared to bromo or methoxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
